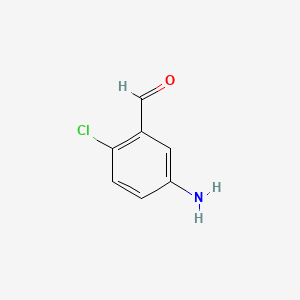

5-Amino-2-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMNMBPTALFANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 5 Amino 2 Chlorobenzaldehyde

Established Synthetic Pathways: A Critical Review

Reduction of Nitro-substituted Benzaldehyde (B42025) Precursors (e.g., 5-chloro-2-nitrobenzaldehyde)

The reduction of the nitro group in 5-chloro-2-nitrobenzaldehyde (B146351) is the most direct and widely employed method for synthesizing 5-Amino-2-chlorobenzaldehyde. This approach focuses on the selective conversion of the nitro group to an amino group while preserving the aldehyde and chloro functionalities.

Catalytic hydrogenation is a primary and highly efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity. The process typically involves low palladium loading (0.01–0.1 wt%) on a porous activated carbon support. Other catalytic systems, such as sulfided platinum and Raney nickel, have also been utilized, with the latter being an option to avoid potential dehalogenation of the aromatic chloride.

Chemical reduction methods also provide a viable route. One documented procedure involves the use of sodium dithionite (B78146) (Na2S2O4) in an aqueous solution with sodium carbonate. chemicalbook.comchemicalbook.com The reaction proceeds by adding a methanol (B129727) solution of 5-chloro-2-nitrobenzaldehyde to the aqueous reducing mixture at a controlled temperature, followed by heating to complete the reaction. chemicalbook.comchemicalbook.com This method has been reported to produce this compound in a 60% yield after purification. chemicalbook.comchemicalbook.com

Table 1: Comparison of Reduction Methods for 5-chloro-2-nitrobenzaldehyde

| Method | Reagents/Catalyst | Key Characteristics | Reported Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High selectivity, common industrial method. | High |

| Chemical Reduction | Na₂S₂O₄, Na₂CO₃, MeOH/H₂O | Good for laboratory scale, avoids high-pressure hydrogenation. chemicalbook.comchemicalbook.com | 60% chemicalbook.comchemicalbook.com |

Functional Group Interconversion Strategies from Related Benzaldehyde Derivatives

Functional group interconversion represents a versatile approach to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk While direct, specific examples for the synthesis of this compound through this strategy are less commonly documented than the reduction of the nitro precursor, several plausible routes can be proposed based on established organic chemistry principles.

One potential, albeit less direct, pathway could involve the chlorination of 2-aminobenzaldehyde (B1207257). The amino group is a strong activating group and an ortho-, para-director, which would favor the introduction of the chlorine atom at the C-5 position (para to the amino group). However, controlling the regioselectivity and preventing side reactions, such as oxidation of the aldehyde, would be critical.

Another hypothetical strategy could start from a precursor like 2-amino-5-bromobenzaldehyde, where a halogen exchange reaction (a Finkelstein-type reaction) could potentially replace the bromine with chlorine, although this is generally more challenging for aryl halides than alkyl halides. vanderbilt.edu

Oxidative Routes from Substituted Benzyl (B1604629) Alcohols (e.g., (2-amino-phenyl)-methanols)

The oxidation of a benzyl alcohol to the corresponding benzaldehyde is a fundamental transformation in organic synthesis. imperial.ac.uk For the preparation of this compound, this involves the oxidation of (2-amino-5-chlorophenyl)methanol.

A documented and high-yielding method utilizes manganese dioxide (MnO₂) as the oxidizing agent. chemicalbook.com The reaction is typically carried out in a dry, non-polar solvent like diethyl ether at room temperature. chemicalbook.com This method is particularly effective for oxidizing allylic and benzylic alcohols and is known for its chemoselectivity, often leaving other functional groups like amines intact. This specific oxidation has been reported to produce this compound in a near-quantitative yield of 99%. chemicalbook.com

Table 2: Oxidation of (2-amino-5-chlorophenyl)methanol

| Oxidizing Agent | Solvent | Temperature | Key Characteristics | Reported Yield |

|---|---|---|---|---|

| Manganese Dioxide (MnO₂) | Diethyl ether | Room Temperature | High chemoselectivity, mild conditions. chemicalbook.com | 99% chemicalbook.com |

Novel and Sustainable Synthetic Approaches

Chemo- and Regioselective Synthesis under Controlled Conditions

The development of synthetic methods that offer high chemo- and regioselectivity is a cornerstone of modern organic chemistry, aiming to maximize the yield of the desired product while minimizing waste and purification efforts. nih.govbeilstein-journals.org

In the context of this compound synthesis, chemo- and regioselectivity are most critical in the established pathways. For instance, during the catalytic hydrogenation of 5-chloro-2-nitrobenzaldehyde, the primary challenge is the chemoselective reduction of the nitro group without affecting the aldehyde or the carbon-chlorine bond. The choice of catalyst and reaction conditions is paramount to prevent side reactions like hydrodechlorination. The use of specific catalysts, such as sulfided platinum or carefully optimized Pd/C systems, helps to achieve this selectivity.

Similarly, in the direct chlorination of 2-aminobenzaldehyde, regioselectivity is the main hurdle. The electronic properties of the amino and aldehyde groups direct the incoming electrophile. The strongly activating para-directing amino group guides the chlorine to the desired C-5 position. Performing the reaction at low temperatures can help suppress side reactions and enhance this regioselectivity.

Catalytic Methodologies for Enhanced Efficiency

Catalytic approaches are central to improving the efficiency and sustainability of chemical syntheses. The catalytic reduction of 5-chloro-2-nitrobenzaldehyde is a prime example of an efficient methodology that is well-suited for industrial production.

Recent advancements in catalysis focus on developing highly dispersed catalysts on novel supports, such as zirconium/zeolite hybrids, which have demonstrated high activity and selectivity in the hydrogenation of substituted nitroaromatics. Such innovations can lead to lower catalyst loading, easier recovery and reuse, and milder reaction conditions, all of which contribute to a more efficient and environmentally friendly process.

Furthermore, the application of techniques like sonication can enhance catalytic reactions. Ultrasonic waves can improve mass transfer by facilitating the diffusion of hydrogen gas and the substrate to the catalyst surface, and can also help in keeping the catalyst surface active. These catalytic enhancements are key to optimizing the synthesis of this compound, making the process more economical and sustainable.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govnih.govrsc.orgresearchgate.netksu.edu.sa In the context of this compound synthesis, these principles can be applied to various aspects of the production process, from the choice of starting materials to the reaction conditions and the types of catalysts employed.

Ultrasonic Assistance:

Ultrasonic irradiation has emerged as a promising technology in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov The application of ultrasound can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. nih.gov While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented, the successful application of this technique in the synthesis of other heterocyclic compounds and amines suggests its potential utility. nih.govrsc.org For instance, the ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes proceeds rapidly at ambient temperature and pressure without the need for a metal catalyst. rsc.org This approach could potentially be adapted for the synthesis of Schiff bases or other derivatives of this compound.

Recyclable Solvents and Catalysts:

Recyclable Solvents: The ideal green solvent is non-toxic, readily available, and easily recyclable. While many organic reactions are performed in volatile organic compounds (VOCs), there is a growing interest in using more sustainable alternatives such as water, supercritical fluids, or ionic liquids. The choice of solvent can significantly impact the efficiency and environmental footprint of a synthetic route.

Recyclable Catalysts: Heterogeneous catalysts are often preferred over their homogeneous counterparts because they can be easily separated from the reaction mixture and reused. mdpi.com Various materials, such as metal oxides, zeolites, and polymers, can be used as supports for catalytic species. For example, magnetic nanoparticles can be used to create easily recoverable catalysts. researchgate.net In the context of synthesizing intermediates for compounds like (S)-baclofen, recyclable organocatalysts have been employed effectively. unimi.it Hydrotalcite-like materials have also been shown to be active and recyclable heterogeneous catalysts for alcohol imination, a reaction type relevant to the functionalization of aminobenzaldehydes. rsc.org The development of a robust and recyclable catalyst for the key steps in this compound synthesis would be a significant advancement.

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound, with examples from related reactions.

| Green Chemistry Principle | Application in Synthesis of this compound (Hypothetical) | Analogous Example |

| Ultrasonic Assistance | Acceleration of reaction rates and improved yields in formylation or amination steps. | Rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. rsc.org |

| Recyclable Solvents | Use of water or other green solvents to replace traditional volatile organic compounds. | Not specifically documented for this compound. |

| Recyclable Catalysts | Employment of heterogeneous catalysts for key transformations to allow for easy separation and reuse. | Recyclable hydrotalcite catalysts for alcohol imination. rsc.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The synthesis of this compound can potentially involve several key transformations, including the reduction of a nitro group and a formylation reaction.

Mechanism of Nitro Group Reduction:

A common route to aromatic amines is the reduction of the corresponding nitro compound. The reduction of a nitro group to an amine is a complex process that can proceed through various intermediates. The classical Haber-Lukashevich mechanism for the hydrogenation of nitrobenzene (B124822) suggests a stepwise reduction involving nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.orgresearchgate.net However, the specific pathway can be influenced by the catalyst, reducing agent, and reaction conditions. nih.govunimi.it

For instance, the reduction of nitro compounds can be achieved using an iron(salen) complex as a catalyst. Mechanistic studies of this system, including kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, point to the involvement of a nitroso intermediate and the generation of an iron hydride as a key catalytic species. nih.gov The choice of reducing agent can also influence the chemoselectivity of the reaction. Using a less active reductant like phenylsilane (B129415) allows for the selective reduction of a nitro group in the presence of a carbonyl group. nih.gov

Mechanism of Formylation:

Formylation reactions introduce a formyl group (-CHO) onto a molecule. wikipedia.org The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds, using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). illinois.edu The formylation of a substituted aniline, such as 2-chloro-5-nitroaniline, would be a potential step in the synthesis of this compound.

Another approach to formylation involves the use of formic acid. nih.gov The mechanism of acid-catalyzed formylation with formic acid is believed to proceed through the protonation of the amine, followed by nucleophilic attack on the formic acid. nih.gov

The table below outlines the key mechanistic steps that could be involved in the synthesis of this compound.

| Synthetic Transformation | Potential Mechanistic Pathway | Key Intermediates |

| Nitro Group Reduction | Stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates. | Nitrosobenzaldehyde, Hydroxylaminobenzaldehyde |

| Formylation | Electrophilic aromatic substitution using a Vilsmeier reagent or acid-catalyzed reaction with formic acid. | Vilsmeier reagent-substrate adduct, Protonated amine |

Reactivity and Mechanistic Elucidation of 5 Amino 2 Chlorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is central to its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. The general reactivity of aldehydes in nucleophilic additions is typically higher than that of ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. In 5-Amino-2-chlorobenzaldehyde, the electronic effects of the chloro and amino substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of these reactions.

The mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a weak acid (like water or an alcohol) to give the final alcohol product.

This pathway is the initial step for numerous synthetic transformations, including condensation reactions.

Condensation Reactions, including Schiff Base Formation

Condensation reactions of this compound are a cornerstone of its synthetic utility, particularly in the formation of imines, commonly known as Schiff bases. These reactions occur between the aldehyde and a primary amine under acid catalysis. organic-chemistry.org The reaction is initiated by the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon. nih.gov This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N). nih.gov

The formation of a Schiff base from this compound and a primary amine is a reversible, acid-catalyzed process. organic-chemistry.org Aromatic aldehydes are known to form stable Schiff bases. rsc.org The reaction is sensitive to pH; insufficient acid fails to protonate the carbonyl, while excessive acid protonates the reactant amine, rendering it non-nucleophilic. nih.gov

The general mechanism is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).

Elimination of water and formation of the C=N double bond of the imine.

This reaction is widely employed in the synthesis of ligands for coordination chemistry and as intermediates for various bioactive molecules. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Key Feature |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Formation of a C=N double bond |

| This compound | Hydrazine (NH₂NH₂) | Hydrazone | Formation of a C=N-NH₂ linkage |

| This compound | Hydroxylamine (B1172632) (NH₂OH) | Oxime | Formation of a C=N-OH linkage |

Oxidation and Reduction Pathways of the Carbonyl Group

The carbonyl group of this compound can undergo both oxidation and reduction, transforming the aldehyde into other functional groups.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be a side reaction during other synthetic steps, such as the chlorination of 2-aminobenzaldehyde (B1207257) where the oxidizing agent can convert the aldehyde into a carboxylic acid group. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid, as well as milder ones, can effect this change. The product of this reaction would be 5-amino-2-chlorobenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (5-amino-2-chlorophenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The synthesis of this compound itself can be accomplished by the controlled oxidation of 2-amino-5-chlorobenzyl alcohol using manganese dioxide, demonstrating the reversible nature of this oxidation-reduction pathway. researchgate.net Another synthetic route to the title compound involves the selective reduction of the nitro group of 5-chloro-2-nitrobenzaldehyde (B146351), carefully preserving the aldehyde functionality. researchgate.net

| Transformation | Reagent/Process | Starting Material | Product |

| Oxidation | Oxidation (e.g., with MnO₂) | 2-Amino-5-chlorobenzyl alcohol | This compound |

| Oxidation | Strong Oxidizing Agent | This compound | 5-Amino-2-chlorobenzoic acid |

| Reduction | Reduction (e.g., with NaBH₄) | This compound | (5-Amino-2-chlorophenyl)methanol |

| Reduction | Selective Reduction (e.g., hydrogenation) | 5-Chloro-2-nitrobenzaldehyde | This compound |

Reactions of the Aromatic Amino Group

The nucleophilic nature of the aromatic amino group (-NH₂) allows it to participate in a variety of reactions, including substitution and cyclization, which are pivotal for constructing more complex molecular architectures.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides to form N-aryl amides. This reaction converts the basic amine into a neutral amide. Acylation is often used as a protective strategy in multi-step syntheses. For instance, in electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing effect of an amino group can be moderated by converting it to an amide. youtube.com This prevents side reactions, such as the reaction of the basic amine with Lewis acid catalysts in Friedel-Crafts reactions, which would form a strongly deactivating ammonium (B1175870) salt and halt the reaction. youtube.comlibretexts.org After the desired reaction is performed on the aromatic ring, the amide can be hydrolyzed back to the amine. youtube.com

Alkylation: The amino group can also undergo N-alkylation with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org The reaction proceeds via an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com However, this reaction is often difficult to control. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, resulting in a mixture of products. wikipedia.orgyoutube.com For this reason, direct alkylation is less frequently used for the synthesis of primary or secondary amines unless specific conditions are employed to control the degree of alkylation. wikipedia.org

Cyclization Reactions to Form Heterocyclic Systems

The presence of both an amino group and an aldehyde group on the same aromatic ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular reactions often involve the participation of both functional groups.

Quinoline (B57606) Synthesis: One of the most significant applications of 2-aminobenzaldehydes is in the Friedländer synthesis of quinolines. nih.gov This reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group. nih.govmdpi.com The mechanism begins with an aldol-type condensation between the enolate of the ketone and the aldehyde, followed by cyclization and dehydration (loss of water) to form the quinoline ring system. The use of this compound in this reaction would lead to the formation of 6-amino-3-chloro-substituted quinolines.

| Reaction Name | Reactants | Product Class | Description |

| Friedländer Synthesis | This compound + Ketone (e.g., R-CO-CH₃) | Substituted Quinoline | Condensation and cyclization to form a fused pyridine (B92270) ring. |

Benzodiazepine Synthesis: While 2-aminobenzaldehydes are not direct precursors, they can lead to structures used in the synthesis of benzodiazepines, a critical class of therapeutic agents. nih.gov For example, reaction of a 2-aminobenzaldehyde with an aryl Grignard reagent, followed by oxidation, yields a 2-aminobenzophenone. nih.gov The closely related 2-amino-5-chlorobenzophenone (B30270) is a well-established starting material for the synthesis of drugs like prazepam and chlordiazepoxide. wikipedia.org The synthesis involves condensation with glycine (B1666218) derivatives or hydroxylamine followed by cyclization and further modifications to build the seven-membered diazepine (B8756704) ring. researchgate.netwikipedia.org

Other Heterocycles: The reactivity profile of this compound also allows for its use in forming other heterocyclic structures. For instance, reactions with secondary amines can lead to the formation of ring-fused aminals. nih.gov These reactions proceed through a redox-neutral process involving simultaneous reductive N-alkylation and oxidative α-amination of the secondary amine. nih.gov

Derivatization for Analytical and Research Purposes

The unique trifunctional structure of this compound, featuring an amino group, a chloro substituent, and an aldehyde moiety, makes it a valuable scaffold for derivatization in both analytical and research chemistry. These derivatives are often synthesized to introduce or enhance specific properties such as fluorescence, electrochemical activity, or biological interactions, thereby facilitating their detection, quantification, or use as molecular probes.

A primary route for the derivatization of this compound involves the condensation reaction of its aldehyde group with primary amines to form Schiff bases (imines). sciencepublishinggroup.comnih.govmdpi.com This reaction is a cornerstone of its reactivity, allowing for the straightforward introduction of a wide array of functional groups. For instance, Schiff bases derived from this compound and various amines have been synthesized and subsequently used to form stable transition metal complexes. These complexes are of interest for their potential applications in catalysis and materials science.

Another significant application of derivatization is in the development of fluorescent probes. By reacting this compound with molecules that can engage in fluorescence resonance energy transfer (FRET) or other photophysical processes, researchers can create sensors for specific analytes or biological molecules. The inherent electronic properties of the substituted benzene (B151609) ring can be fine-tuned through derivatization to modulate the absorption and emission spectra of the resulting fluorophore.

Furthermore, derivatization is employed to enhance the sensitivity of analytical methods. For example, in liquid chromatography-mass spectrometry (LC-MS), derivatizing agents can be used to improve the ionization efficiency of the analyte, leading to lower detection limits. ddtjournal.com Reagents that introduce a readily ionizable group, such as a quaternary ammonium salt or a pyridine moiety, can be reacted with the amino or aldehyde group of this compound to achieve this enhancement. ddtjournal.com

Table 1: Examples of Derivatization Reactions of this compound for Analytical and Research Purposes

| Derivative Type | Reagent/Reaction Condition | Purpose/Application |

| Schiff Bases (Imines) | Primary amines (e.g., anilines, alkylamines) | Synthesis of ligands for metal complexes, development of novel organic materials. sciencepublishinggroup.comnih.govmdpi.com |

| Fluorescent Probes | Fluorescent amines or hydrazines | Detection of metal ions, sensing of biological molecules, imaging applications. |

| LC-MS Derivatization | Reagents with permanently charged groups (e.g., Girard's reagents) | Enhancement of ionization efficiency for improved detection sensitivity. ddtjournal.com |

| Heterocycle Synthesis | β-ketoesters (Friedländer annulation) | Synthesis of quinoline derivatives with potential biological activity. |

Reactivity of the Chloro Substituent

The chloro substituent at the C2 position of this compound plays a crucial role in the molecule's reactivity, particularly in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Its presence, ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group, influences the electronic environment of the aromatic ring and dictates the feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, proceeding through an addition-elimination mechanism. youtube.comyoutube.comyoutube.comlibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.comlibretexts.org In this compound, the aldehyde group (-CHO) at the C1 position acts as a moderate electron-withdrawing group, activating the chloro substituent at the C2 position towards nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the site of attack. The presence of the aldehyde group helps to stabilize this intermediate through its electron-withdrawing resonance and inductive effects. Subsequently, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles used in SNAr reactions with activated aryl chlorides include alkoxides, phenoxides, and amines. acsgcipr.orgacsgcipr.orgmdpi.com The rate of these reactions can be influenced by the nature of the solvent, with polar aprotic solvents generally favoring the reaction by solvating the cationic counter-ion of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent of this compound also serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.netresearchgate.net The chloro group of this compound can participate in Suzuki-Miyaura coupling, allowing for the introduction of new aryl, heteroaryl, or alkyl groups at the C2 position. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com The chloro substituent of this compound can be replaced by a variety of primary or secondary amines using this methodology. This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. libretexts.org

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex with phosphine (B1218219) ligands | C-C |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd(0) or Pd(II) complex with specialized phosphine ligands | C-N |

| Hiyama Coupling | Organosilicon Reagent (e.g., Ar-Si(OR)₃) | Palladium catalyst with fluoride (B91410) activation | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium and Copper co-catalysis | C-C (sp²-sp) |

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the benzene ring in this compound towards further functionalization is governed by the electronic and steric effects of the existing substituents: the amino group, the chloro group, and the aldehyde group.

Electrophilic Aromatic Substitution on the Benzene Ring

In electrophilic aromatic substitution (EAS), the nature of the substituents on the benzene ring determines both the rate of reaction and the position of the incoming electrophile. sydney.edu.aumasterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho, para, or meta directors. organicchemistrytutor.comsavemyexams.comwikipedia.org

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. libretexts.org This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

Chloro Group (-Cl): The chloro group is a deactivating group but an ortho, para-director. libretexts.orglibretexts.org It withdraws electron density through its -I effect, making the ring less reactive than benzene. However, its lone pairs can donate electron density through a +R effect, directing incoming electrophiles to the ortho and para positions. libretexts.org

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. organicchemistrytutor.com It withdraws electron density from the ring through both -I and -R effects, making the ring significantly less reactive towards electrophiles.

Theoretical Analysis of Substituent Influence on Aromatic Reactivity

Theoretical and computational studies provide valuable insights into the electronic structure and reactivity of substituted benzaldehydes. d-nb.inforesearchgate.netquora.comcdnsciencepub.com These studies often employ methods like Hammett plots and computational modeling to quantify the electronic effects of substituents.

The Hammett equation, log(k/k₀) = σρ, relates the rate constants of reactions for substituted aromatic compounds to the electronic properties of the substituents. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. For reactions involving the aldehyde group, electron-withdrawing substituents generally increase its electrophilicity and reactivity towards nucleophiles. d-nb.info

Computational studies, such as density functional theory (DFT) calculations, can be used to model the electron distribution, molecular orbitals, and reaction pathways of this compound. These calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the calculated electrostatic potential and frontier molecular orbitals (HOMO and LUMO). Such analyses can quantitatively support the qualitative predictions based on resonance and inductive effects, providing a deeper understanding of the substituent influences on the aromatic ring's reactivity.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C5 | Activating (+R > -I) | Ortho, Para |

| Chloro (-Cl) | C2 | Deactivating (-I > +R) | Ortho, Para |

| Aldehyde (-CHO) | C1 | Deactivating (-I, -R) | Meta |

Applications of 5 Amino 2 Chlorobenzaldehyde As a Strategic Building Block in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of both an amino and an aldehyde group in an ortho-like position, influenced by the chloro substituent, makes 5-Amino-2-chlorobenzaldehyde an ideal starting material for the synthesis of various heterocyclic systems through cyclization and condensation reactions.

Nitrogen-Containing Heterocycles (e.g., Quinazolines, Pyrimidines, Benzimidazoles, Triazoles)

This compound is extensively utilized in the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.

Quinazolines: The reaction of 2-aminobenzaldehydes with a nitrogen source is a fundamental method for constructing the quinazoline (B50416) ring system. For instance, the reaction of this compound with amines or amides can lead to the formation of substituted quinazolines. A common approach involves the condensation of the aldehyde with a suitable amine to form a Schiff base, followed by an intramolecular cyclization. The resulting quinazoline core can be further functionalized, and these derivatives are known to exhibit a broad spectrum of pharmacological activities. organic-chemistry.orgnih.govscielo.brfrontiersin.orgrsc.org

Pyrimidines: The Biginelli reaction, a one-pot multicomponent reaction, offers a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org While direct examples using this compound are not extensively documented, the general mechanism involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.comsphinxsai.comresearchgate.netnih.govresearchgate.netnih.gov The amino group on the benzaldehyde (B42025) ring could potentially influence the reaction pathway and the nature of the final product.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In a variation of this, the amino group of this compound can react with a suitable reagent to form an intermediate that subsequently cyclizes to a benzimidazole (B57391) derivative.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. frontiersin.orgnih.govlongdom.orgnih.gov The amino group of this compound can be converted to an azide functionality, which can then undergo a "click" reaction with various alkynes to yield substituted triazoles. rsc.org This approach allows for the introduction of a wide range of substituents, leading to a library of triazole derivatives.

Oxygen- and Sulfur-Containing Heterocycles

The aldehyde functionality of this compound is a key reactive site for the synthesis of oxygen- and sulfur-containing heterocycles.

Benzoxazoles: The condensation of 2-aminophenols with aldehydes is a well-established method for the synthesis of benzoxazoles. nih.govnih.govijpbs.comresearchgate.net The reaction of this compound with a substituted 2-aminophenol (B121084) would proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the corresponding benzoxazole (B165842) derivative. nih.govorganic-chemistry.org

Benzothiazoles: Similarly, the reaction of this compound with 2-aminothiophenols provides a direct route to benzothiazole (B30560) derivatives. ekb.egmdpi.comnih.govmdpi.comorganic-chemistry.org The initial condensation forms a Schiff base, which then cyclizes through the nucleophilic attack of the thiol group on the imine carbon, followed by aromatization. doaj.org

Fusion with Other Ring Systems

The reactivity of this compound allows for its incorporation into more complex, fused heterocyclic systems. For instance, it can serve as a precursor for the synthesis of quinazolino[3,2-a]quinazolines and other polycyclic aromatic compounds. nih.gov These reactions often involve multi-step sequences where the initial product formed from this compound undergoes further cyclization reactions with other reagents to build the fused ring system.

Role in the Synthesis of Advanced Organic Intermediates

Beyond its use in constructing heterocyclic cores, this compound is a valuable precursor for the synthesis of advanced organic intermediates with applications in catalysis and materials science.

Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

The amino and aldehyde groups of this compound are ideal for the synthesis of Schiff base ligands. These ligands are readily prepared through the condensation reaction with a primary amine. The resulting imine, along with the amino group and the chloro substituent, can act as coordination sites for various metal ions.

The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by varying the substituents on the amine used in the condensation. These Schiff base complexes have been explored as catalysts in a variety of organic transformations. mdpi.comdoaj.orgmdpi.comwiserpub.comanveshanaindia.comnih.govunits.it

| Ligand Type | Metal Ion | Potential Catalytic Application |

| Schiff Base | Cu(II), Ni(II), Co(II) | Oxidation, Reduction, C-C coupling |

| Salen-type | Mn(III), Cr(III) | Asymmetric epoxidation |

Precursors for Polymer and Material Science Research

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of high-performance polymers.

Polyamides and Polyimides: The amino group can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. rsc.orgnasa.govntu.edu.twncl.res.incsic.esnih.gov The presence of the chlorine atom and the aldehyde group (which can be further modified) on the polymer backbone can impart desirable properties such as thermal stability, flame retardancy, and altered solubility. The rigid aromatic structure of the monomer contributes to the high performance characteristics of the resulting polymers. nasa.gov

| Polymer Type | Co-monomer | Potential Properties |

| Polyamide | Diacyl chloride | High thermal stability, chemical resistance |

| Polyimide | Dianhydride | Excellent thermal and mechanical properties |

The aldehyde functionality can also be utilized for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications in fields such as electronics and aerospace.

Intermediates for Agrochemical Research and Development

This compound serves as a valuable precursor in the synthesis of diverse heterocyclic compounds, which are foundational structures in the development of new agrochemicals. mdpi.com Its unique trifunctional structure, featuring an amino group, a chlorine atom, and an aldehyde group on an aromatic ring, provides distinct reactivity that is leveraged in the creation of novel fungicides and herbicides.

The bifunctional nature of the molecule, with its ortho-positioned amino and aldehyde groups, makes it particularly suitable for cyclization reactions to form heterocyclic systems. One of the most significant applications in this area is the synthesis of quinoline (B57606) derivatives. Through condensation reactions, such as the Friedländer synthesis, this compound can react with various carbonyl compounds containing an α-methylene group to produce substituted quinolines. These quinoline-based structures are explored for their potential as fungicides.

Furthermore, the broader class of compounds derived from this compound, such as 2-amino-5-chlorobenzamide, has been noted for its herbicidal and plant-regulating properties. google.com Research in this field focuses on creating complex molecular architectures that can act as effective and selective agents for crop protection. The development of these agrochemicals often involves multi-step synthetic pathways where this compound is a key starting material. google.com

Below is a table summarizing research findings on agrochemical applications:

| Agrochemical Class | Synthetic Approach | Potential Application |

| Quinoline-based Fungicides | Friedländer Synthesis | Control of fungal pathogens in crops |

| Chlorinated Pesticides | Incorporation of the chlorinated benzene (B151609) ring | Broad-spectrum pest control |

| Herbicides/Plant Regulators | Derivatives like 2-amino-5-chlorobenzamide | Weed control and plant growth management |

Development of Novel Dyes and Pigments

This compound is a key intermediate in the manufacturing of a variety of dyes and pigments. The reactivity of its primary aromatic amino group and the aldehyde functionality allows for its incorporation into large, conjugated systems that produce vibrant colors. dyestuffintermediates.com

A prominent application of this compound is in the synthesis of azo dyes, which represent a significant portion of all commercial colorants used in the textile industry. nih.gov The synthesis involves a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) on this compound is converted into a reactive diazonium salt (-N₂⁺) using a reagent like nitrous acid. nih.gov

Coupling: The resulting diazonium salt is then reacted with another aromatic compound, known as a coupling component (e.g., phenols, naphthols, or aromatic amines), to form the final azo dye, characterized by the -N=N- bond. nih.gov

The final color of the dye is determined by the specific chemical structures of both the diazonium salt derived from this compound and the coupling partner.

A specific example of a dye synthesized from this intermediate is C.I. Mordant Green 21 . worlddyevariety.com The manufacturing process for this triarylmethane, single azo class dye involves the condensation of one mole of this compound with two moles of 2-Hydroxy-3-methylbenzoic acid. The product of this reaction is then diazotized and coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Finally, the resulting azo compound is oxidized using Nitrosylsulfuric acid to yield the final dye. worlddyevariety.com C.I. Mordant Green 21 produces a yellow-green color and is soluble in water and ethanol. worlddyevariety.com

The compound is also utilized in creating Schiff bases (imines) through condensation reactions with other primary amines. These Schiff bases can be colored compounds themselves or act as ligands that form colored complexes with metal ions, which are used in both dye and pigment production.

The following table details dyes and pigments derived from this compound:

| Dye/Pigment Name | Chemical Class | Synthesis Overview | Color |

| C.I. Mordant Green 21 | Triarylmethane, Azo | Condensation, diazotization, coupling, and oxidation | Yellow-Green |

| Azo Dyes (General) | Azo | Diazotization and coupling with various components | Varies based on coupling partner |

| Schiff Base Metal Complexes | Coordination Complex | Condensation to form Schiff base, then complexation with metal ions | Varies based on amine and metal |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Chlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Amino-2-chlorobenzaldehyde in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the aromatic ring and the presence of key functional groups.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the aldehyde proton, the amino protons, and the three protons on the aromatic ring. The aldehyde proton typically appears as a singlet in the downfield region around 9.80 ppm. chemicalbook.com The amino group protons are often observed as a broad singlet, and the aromatic protons exhibit chemical shifts and coupling patterns characteristic of their positions relative to the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield at approximately 192.9 ppm. researchgate.net The aromatic carbons resonate in the typical range of 117 to 149 ppm, with their specific shifts influenced by the attached substituents. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

| Atom | ¹H Chemical Shift (ppm) chemicalbook.comresearchgate.net | ¹³C Chemical Shift (ppm) researchgate.net |

| Aldehyde (-CHO) | 9.78 - 9.80 (s, 1H) | 192.9 |

| Aromatic C-H | 7.44 - 7.45 (d, 1H) | 120.8 |

| Aromatic C-H | 7.23 - 7.25 (m, 1H) | 135.3 |

| Aromatic C-H | 6.61 - 6.62 (d, 1H) | 117.7 |

| Amino (-NH₂) | 6.13 - 6.14 (br s, 2H) | - |

| Aromatic C-NH₂ | - | 148.4 |

| Aromatic C-Cl | - | 119.3 |

| Aromatic C-CHO | - | 134.3 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This is a highly sensitive method to definitively assign the ¹³C signals for the protonated aromatic carbons by correlating them to their already-assigned proton signals. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The primary amine (-NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations. The aldehyde group is identified by its strong carbonyl (C=O) stretch and the C-H stretching vibrations. The aromatic ring shows C-H stretching, C=C ring stretching, and out-of-plane bending vibrations. The carbon-chlorine (C-Cl) bond also has a characteristic stretching frequency.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | IR |

| Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aldehyde (-CHO) | C-H Stretch | 2800 - 2900 & 2700 - 2800 | IR |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1710 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1550 - 1650 | IR |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | IR, Raman (Strong) |

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy can be used to study the conformational isomers (rotamers) of molecules. For this compound, rotation around the single bond connecting the aldehyde group to the aromatic ring can lead to different spatial orientations. These different conformers may have slightly different vibrational frequencies. By comparing experimentally obtained IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), it is possible to identify the most stable conformer and analyze the conformational equilibrium. nih.gov While specific studies on this compound are not widely available, this methodology has been successfully applied to similar substituted benzaldehydes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 155.58 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺˙) at m/z 155. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺˙ peak at m/z 157 with an intensity of approximately one-third of the [M]⁺˙ peak is expected.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (M-29). miamioh.edudocbrown.info The presence of the amino group could lead to fragmentation pathways involving the loss of ammonia or related species. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 155 / 157 | [C₇H₆ClNO]⁺˙ | (Molecular Ion) |

| 154 / 156 | [C₇H₅ClNO]⁺ | H˙ |

| 126 / 128 | [C₆H₅ClN]⁺˙ | CHO˙ |

| 99 | [C₅H₄NCl]⁺ | CO |

| 90 | [C₆H₄N]⁺ | Cl˙ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence, which is a critical first step in the structural elucidation of newly synthesized compounds.

In the analysis of a representative Schiff base derivative, N-(5-chloro-2-hydroxybenzylidene)aniline, synthesized from this compound, HRMS would be employed to confirm its elemental composition. The technique can distinguish between compounds with the same nominal mass but different molecular formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.

Detailed Research Findings:

A hypothetical HRMS analysis of a Schiff base derivative, such as (E)-2-((4-aminophenyl)imino)methyl)-4-chlorophenol, would yield a high-resolution mass spectrum. The data obtained would allow for the unambiguous confirmation of the molecular formula.

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) |

| (E)-2-(((5-chloro-2-aminophenyl)imino)methyl)phenol | C₁₃H₁₁ClN₂O | 247.0633 | 247.0631 |

The extremely close correlation between the calculated and measured m/z values, with a mass error typically in the low parts-per-million (ppm) range, provides strong evidence for the successful synthesis of the target compound and confirms its elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. This method provides valuable information about the connectivity of atoms within a molecule, aiding in the confirmation of its structure.

For a derivative of this compound, an MS/MS experiment would involve selecting the protonated molecule ([M+H]⁺) as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule's structure.

Detailed Research Findings:

The MS/MS spectrum of a protonated Schiff base derivative of this compound would reveal a series of fragment ions that are consistent with its proposed structure. The fragmentation pathways can be rationalized based on the stability of the resulting ions and neutral losses.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 247.06 | Loss of H₂O | 229.05 | Dehydrated precursor |

| 247.06 | Cleavage of the imine bond | 140.01 | [C₇H₅ClNO]⁺ |

| 247.06 | Cleavage of the imine bond | 108.06 | [C₆H₆NO]⁺ |

The observation of these specific fragment ions in the MS/MS spectrum would provide strong corroborating evidence for the connectivity of the atoms in the synthesized Schiff base, confirming the structure derived from other spectroscopic methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure.

To perform X-ray crystallography on a derivative of this compound, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings:

A hypothetical single-crystal X-ray diffraction analysis of a Schiff base derivative of this compound would provide detailed structural parameters.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 18.92 |

| β (°) | 95.5 |

| C=N bond length (Å) | 1.28 |

| C-Cl bond length (Å) | 1.74 |

| Intramolecular H-bond (N-H···O) (Å) | 2.65 |

The crystal structure would likely reveal a nearly planar conformation of the molecule, stabilized by an intramolecular hydrogen bond between the amino hydrogen and the phenolic oxygen of the Schiff base. The analysis would also detail intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's chromophores and conjugated systems.

For this compound and its derivatives, UV-Vis spectroscopy is used to study the electronic properties arising from the aromatic rings and the imine group. The positions and intensities of the absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings.

Detailed Research Findings:

The UV-Vis spectrum of a Schiff base derivative of this compound, recorded in a solvent such as ethanol, would typically exhibit two or three main absorption bands.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| This compound | Ethanol | 245 | 15,000 | π → π* transition (aromatic) |

| 380 | 3,500 | n → π* transition (carbonyl) | ||

| Schiff Base Derivative | Ethanol | 260 | 25,000 | π → π* transition (aromatic) |

| 350 | 18,000 | π → π* transition (imine) | ||

| 420 | 5,000 | n → π* transition (imine) |

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, corresponding to electronic excitations within the aromatic rings and the C=N double bond. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths. The position of these bands can be influenced by the electronic nature of substituents and the polarity of the solvent.

Theoretical and Computational Chemistry Studies on 5 Amino 2 Chlorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of 5-Amino-2-chlorobenzaldehyde. These methods are employed to determine the molecule's most stable three-dimensional arrangement and to probe its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for analyzing the reactivity and stability of organic molecules. For compounds structurally related to this compound, DFT calculations are instrumental in determining key quantum chemical parameters. The process begins with geometry optimization, a computational procedure to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. nsf.govnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nsf.gov The calculated vibrational wavenumbers can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, and C-Cl bonds. nih.gov For instance, in a study on the related compound 5-amino-2-chlorobenzoic acid, DFT calculations were used to analyze and assign the observed vibrational wavenumbers in FTIR and FT-Raman spectra to different normal modes of the molecule. nih.gov

Table 1: Representative DFT Functionals and Their Applications

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid | Geometry optimization, vibrational frequencies, electronic properties. nih.govresearchgate.net |

| PBE0 | Hybrid | Similar to B3LYP, often used for thermochemistry and kinetics. |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. |

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations based on first principles without the use of empirical parameters. nih.gov These methods can also be used for geometry optimization and the calculation of molecular properties.

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set. chemistryviews.org A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. mit.edu The selection of an appropriate basis set is a crucial step in obtaining reliable computational results. chemistryviews.org

Commonly used basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). google.comscispace.com For molecules containing atoms like chlorine, polarization functions (e.g., d, p) are added to describe the non-spherical nature of electron density, and diffuse functions (+) are included to better represent weakly bound electrons, which is important for anions or excited states. google.comscispace.com For example, the 6-311G(d,p) basis set was employed in theoretical studies of 5-amino-2-chlorobenzoic acid. nih.gov

Table 2: Common Basis Sets in Quantum Chemistry

| Basis Set Family | Description | Key Features |

|---|---|---|

| Pople Style (e.g., 6-311G(d,p)) | Split-valence basis sets. nih.gov | Widely used, good balance of accuracy and cost for many organic molecules. |

| Correlation-Consistent (e.g., cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. scispace.com | Highly accurate, computationally more demanding. |

| Dunning-Huzinaga (e.g., D95) | Early contracted Gaussian basis sets. | Foundational for many modern basis sets. |

Prediction and Interpretation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction and interpretation of various spectroscopic parameters. By calculating properties like vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, researchers can gain a deeper understanding of experimental spectra.

For this compound, DFT calculations can predict its IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to provide a detailed assignment of the vibrational modes. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the aromatic ring and carbonyl group. nih.govjetir.org Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C), which are valuable for confirming the molecular structure. jetir.org

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed insights into conformational dynamics and flexibility. nih.govnih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent like water or ethanol. nih.gov These simulations can reveal the preferred orientations of the amino and aldehyde functional groups, the extent of their rotational freedom, and the nature of their interactions with surrounding solvent molecules. nih.gov The results can be analyzed to generate Ramachandran-like plots for key dihedral angles, identifying low-energy conformations and the barriers between them. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and reactivity. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. nsf.gov

For reactions involving this compound, such as condensation reactions to form Schiff bases, DFT calculations can be used to model the reaction pathway. wiserpub.com This involves locating the transition state structure for each step of the reaction and calculating the activation energy (the energy barrier that must be overcome). This analysis helps in understanding the reaction kinetics and predicting how substituents on the aromatic ring might affect the reaction rate. Frontier Molecular Orbital (FMO) theory is another powerful tool used in this context. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, one can predict the regioselectivity and reactivity of a reaction. For example, the LUMO's distribution on the aldehyde group would indicate its susceptibility to nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or theoretical target) to form a stable complex. nih.gov It is widely used to understand intermolecular interactions and to predict the strength of binding.

In a theoretical context, molecular docking could be used to study the non-covalent interactions of this compound with a hypothetical target site, such as the active site of a model enzyme or a synthetic receptor. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the amino group and a donor/acceptor site, π-π stacking of the benzene (B151609) ring, and electrostatic interactions involving the chlorine and oxygen atoms. nih.gov These studies provide fundamental insights into the principles of molecular recognition involving this compound.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary goal in modern synthetic chemistry is the development of processes that are both high-yielding and atom-economical, minimizing waste by maximizing the incorporation of starting materials into the final product. nih.gov While established methods for synthesizing 5-Amino-2-chlorobenzaldehyde exist, future research is directed towards optimizing these pathways and discovering new, more efficient routes.

Key areas of focus include:

Oxidation of Alcohols: The oxidation of 2-amino-5-chlorobenzyl alcohol presents a high-yield alternative. chemicalbook.com Research into using greener oxidizing agents and catalytic systems, rather than stoichiometric reagents like manganese dioxide, could further enhance the sustainability of this pathway. chemicalbook.com

Multi-Component Reactions: One-pot, multi-component reaction strategies that lead to complex heterocyclic systems are highly valued for their efficiency. Designing novel cascade reactions that utilize this compound as a key building block is a promising avenue for creating molecular complexity in a single, efficient step.

Table 1: Comparison of Selected Synthetic Routes for this compound

| Precursor | Reagent/Catalyst | Yield | Key Advantages/Disadvantages |

|---|---|---|---|

| 5-Chloro-2-nitrobenzaldehyde (B146351) | Na2S2O4 / Na2CO3 | 60% | Utilizes common reducing agents. chemicalbook.comchemicalbook.com |

| 2-Amino-5-chlorobenzyl alcohol | Manganese Dioxide (MnO2) | 99% | High yield; requires stoichiometric oxidant. chemicalbook.com |

Exploration of Novel Catalytic Transformations Mediated by this compound or its Derivatives

The reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Heterocycle Synthesis: It is a key starting material for the Friedländer annulation, a method for constructing quinoline (B57606) rings. Future research could explore new catalytic systems, such as N-heterocyclic carbene copper complexes, to broaden the scope and improve the efficiency of these cyclization reactions.

Schiff Base Derivatives: The compound readily reacts with primary amines to form Schiff bases or imines. These derivatives are not just stable compounds but also potential ligands for new metal catalysts. Exploring the coordination chemistry of these Schiff base ligands could lead to the discovery of novel catalysts for a range of organic transformations.

Cascade Reactions: The strategic placement of its functional groups allows for well-orchestrated cascade reactions. Investigating its use in one-pot syntheses involving sequences like Knoevenagel condensation followed by Michael addition and intramolecular cyclization could yield complex and valuable molecules with high efficiency.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of this compound suggest its potential as a building block for advanced materials. While direct applications are still emerging, related benzaldehyde (B42025) derivatives are being used in materials science, indicating a clear path for future research. wiserpub.comresearchgate.net

Polymer Chemistry: The amino and aldehyde groups can participate in polymerization reactions. This could allow for the incorporation of this compound as a monomer to synthesize novel polymers. wiserpub.com The presence of the chloro-substituted aromatic ring could impart specific properties such as thermal stability or flame retardancy.

Nanomaterial Functionalization: The reactive groups on the molecule could be used to functionalize the surfaces of nanomaterials, such as graphene quantum dots or metal nanoparticles. wiserpub.com This could tailor their solubility, electronic properties, or ability to bind to specific targets, opening up applications in sensors, electronics, and biomedicine.

Sustainable Chemical Processes and Circular Economy Applications

Aligning chemical manufacturing with the principles of green chemistry and the circular economy is a global priority. mdpi.commdpi.com Future research on this compound and its applications will likely be guided by these principles.

Green Synthesis: This involves minimizing hazardous substances and waste. Future synthetic routes will focus on using renewable feedstocks, employing environmentally benign solvents like water, and utilizing catalytic processes that reduce energy consumption. nih.govinnovations-report.com

Circular Design: In the context of a circular economy, molecules are designed for reuse and recycling. mdpi.comeuropa.eu Research could focus on creating derivatives of this compound that, after their initial use (e.g., as part of a pharmaceutical or agrochemical), can be easily degraded into non-toxic components or recovered and repurposed, minimizing environmental impact. mdpi.com

Chemoinformatic Approaches for Targeted Synthesis and Property Prediction

Chemoinformatics uses computational methods to analyze chemical data, which can accelerate the discovery and development of new molecules and processes.

Reaction Prediction: Computational tools can be used to predict the outcomes of new synthetic pathways for this compound, helping chemists to prioritize the most promising and efficient routes before undertaking extensive lab work.

Property Prediction: Algorithms can forecast the physical, chemical, and biological properties of novel derivatives synthesized from this compound. This is particularly valuable for screening large virtual libraries of potential molecules for desired characteristics, such as catalytic activity or suitability for materials applications.

Reverse Pathway Engineering: Advanced approaches that combine chemoinformatics and bioinformatics can predict "missing links" in metabolic or synthetic pathways. fau.de Such methods could be used to identify novel, potentially bio-inspired routes to synthesize this compound or to design new biocatalytic transformations for its derivatives. fau.de

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-2-chlorobenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves chlorination of aminobenzaldehyde precursors. For example, 2-Amino-4,5-dichlorobenzaldehyde is synthesized via chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C . For this compound, analogous protocols may apply, substituting the starting material with 5-aminobenzaldehyde. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to chlorinating agent) and monitoring reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 6–8 ppm range).

- FT-IR to identify functional groups (aldehyde C=O stretch ~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion confirmation (expected m/z ~155.58 for C₇H₆ClNO).

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline solution for 15 minutes .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the 2-position activates the aldehyde group for nucleophilic attack, while the amino group at the 5-position (electron-donating) directs electrophilic substitution. For Suzuki-Miyaura couplings, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/ethanol at 80°C. Monitor regioselectivity via LC-MS, as competing reactions may occur at the amino group .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Stabilize the aldehyde group by forming Schiff bases (e.g., with benzylamine) to prevent hydrolysis. Use buffered solutions (pH 4–6) .

- Basic Conditions : Avoid strong bases (e.g., NaOH) that may deprotonate the amino group, leading to polymerization. Use mild bases like NaHCO₃ in polar aprotic solvents (DMF or DMSO) .

Q. How can computational chemistry predict the stability and tautomeric forms of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to evaluate tautomeric equilibria (e.g., imine vs. enamine forms). Solvent effects (e.g., dielectric constant of ethanol) are modeled using the PCM framework. Predicted NMR shifts and Gibbs free energy differences (<2 kcal/mol) align with experimental data to validate tautomer prevalence .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research applications?

- Methodological Answer :

- Batch vs. Flow Reactors : Continuous flow systems reduce exothermic risks during chlorination, improving yield consistency (>85%) compared to batch processes .

- Purification at Scale : Replace column chromatography with fractional crystallization (ethanol/water solvent system) to reduce costs. Monitor crystal growth via particle size analysis .

Retrosynthesis Analysis